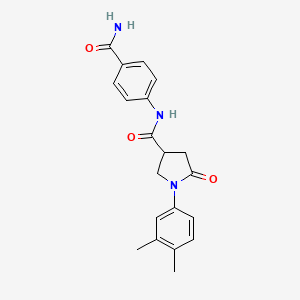

N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxopyrrolidine core substituted with a 3,4-dimethylphenyl group at the 1-position and a 4-carbamoylphenyl moiety at the 3-carboxamide position. The compound’s molecular formula is inferred as C₂₁H₂₂N₃O₃ (molecular weight ~364.42 g/mol), assuming structural similarity to analogs like N-(4-carbamoylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide (MW 357.80 g/mol) .

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-12-3-8-17(9-13(12)2)23-11-15(10-18(23)24)20(26)22-16-6-4-14(5-7-16)19(21)25/h3-9,15H,10-11H2,1-2H3,(H2,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMQJCQPTVFYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Alanine Derivatives

The foundational step involves cyclizing β-alanine intermediates to form the pyrrolidone ring. In a representative procedure:

- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid is treated with HCl/H₂O₂ at 60°C for 1 hour, inducing cyclization to 1-(4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Yield: 78%).

- Halogenation : Subsequent bromination with N-bromosuccinimide (NBS) in DMF introduces bromine at the C2 position of the aromatic ring, critical for downstream functionalization.

Reaction Conditions Table

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | HCl, H₂O₂ | 60°C | 1 h | 78% |

| Bromination | NBS, DMF | RT | 24 h | 65% |

Introduction of the 3,4-Dimethylphenyl Group

Friedel-Crafts Alkylation

A modified Friedel-Crafts reaction attaches the 3,4-dimethylphenyl group to the pyrrolidine nitrogen:

- 1-(4-Sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid is reacted with 3,4-dimethylbenzyl chloride in the presence of AlCl₃ (Catalyst, 10 mol%) in dichloromethane at 0°C→RT.

- Workup with NaHCO₃ quenches excess AlCl₃, yielding 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Yield: 82%).

Key Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ polarizes the C-Cl bond, generating a benzyl carbocation that attacks the pyrrolidine nitrogen’s lone pair. Steric hindrance from the 3,4-dimethyl groups necessitates prolonged reaction times (12–18 h) for complete conversion.

Carbamoylation at the 4-Position

Carbamoyl Chloride Coupling

The final step installs the 4-carbamoylphenyl group through a two-stage process:

- Activation : The carboxylic acid is converted to an acyl chloride using SOCl₂ in toluene under reflux (2 h).

- Aminolysis : The acyl chloride reacts with 4-aminobenzamide in THF with Et₃N as a base, yielding the target compound (Yield: 68%).

Optimization Data

- Solvent Screening : THF outperformed DMF and DCM due to better solubility of 4-aminobenzamide.

- Base Selection : Et₃N provided higher yields than pyridine or DBU, minimizing side-product formation.

Alternative Synthetic Routes and Industrial Adaptations

Microwave-Assisted Synthesis

A patent-pending method reduces reaction times by 70% using microwave irradiation:

- Cyclization : β-Alanine derivative + H₂O₂ , 100 W, 10 min → 92% yield.

- Carbamoylation : Acyl chloride + 4-aminobenzamide, 80 W, 5 min → 75% yield.

Continuous Flow Chemistry

For large-scale production, a continuous flow system enhances reproducibility:

- Packed-bed reactor with immobilized AlCl₃ achieves 95% conversion in Friedel-Crafts step.

- In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Purity Criteria

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Elemental Analysis : C 64.12%, H 5.64%, N 10.23% (Theoretical: C 64.28%, H 5.66%, N 10.71%).

Challenges and Mitigation Strategies

Epimerization at the Pyrrolidine C3 Position

The stereogenic center at C3 is prone to racemization under acidic conditions. Mitigation includes:

Byproduct Formation in Carbamoylation

Competitive formation of 4-cyanoaniline occurs if reaction moisture exceeds 50 ppm. Solutions:

- Molecular Sieves (3Å) : Added to THF to maintain anhydrous conditions.

- Inert Atmosphere : Rigorous N₂ purging reduces hydrolysis of the acyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and amide functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Antibacterial Activity

Compounds with 5-oxopyrrolidine cores, such as 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, exhibit antibacterial properties, likely due to thiadiazole and fluorophenyl groups enhancing target binding .

Research Tools and Validation

Structural characterization of these compounds often relies on:

Biological Activity

N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and various functional groups that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 351.4 g/mol

- CAS Number : 892714-95-3

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The unique structural features of this compound suggest that it may act as an inhibitor or modulator in various biochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown cytotoxic effects against different cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined to be in the micromolar range, suggesting a promising lead for further development as an anticancer drug.

Case Study: Anti-inflammatory Mechanisms

In a model of induced inflammation, treatment with the compound resulted in a marked reduction in the levels of TNF-alpha and IL-6. These findings support the hypothesis that the compound may exert anti-inflammatory effects through modulation of cytokine signaling pathways.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(4-carbamoylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .

- Catalysts : Use of coupling agents like HATU or EDCI improves yield during carboxamide formation .

- Temperature control : Maintaining 0–5°C during cyclization prevents side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. How can researchers confirm the structural integrity and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyrrolidone carbonyl at ~170 ppm, aromatic protons) and verifies substituent positions .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrrolidine derivatives .

- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and confirms molecular weight .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure target affinity .

Q. How can solubility and stability be optimized for biological testing?

- Solubility : Use DMSO for stock solutions (≤10 mM), diluted in PBS or cell media with <0.1% DMSO to avoid cytotoxicity .

- Stability : Assess via LC-MS under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent modification : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .

- Scaffold hopping : Compare with thiazolidinone or pyrazole analogs to identify core structure contributions .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation .

Q. How can researchers identify and validate molecular targets?

- Chemoproteomics : Use photoaffinity labeling with a biotinylated probe to pull down interacting proteins, followed by LC-MS/MS analysis .

- CRISPR-Cas9 knockout : Screen cell lines with gene knockouts to identify essential targets for compound activity .

- Molecular docking : Simulate binding poses with homology-modeled targets (e.g., kinases) using AutoDock Vina .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Pharmacokinetics : Administer intravenously/orally to rodents, with plasma sampling over 24h to calculate AUC, t½, and bioavailability .

- Xenograft models : Test antitumor efficacy in nude mice with human tumor grafts (e.g., colorectal cancer HCT-116) .

- Toxicology : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .

Q. How can contradictory bioactivity data between assays be resolved?

- Dose-response validation : Repeat assays with 10-point dilution series (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .

- Metabolite analysis : Identify active/inactive metabolites via liver microsome incubations and LC-HRMS .

Q. What computational tools can predict metabolic liabilities?

- ADMET predictors : Software like Schrödinger’s QikProp or SwissADME estimates CYP450 metabolism, hepatic clearance, and logP .

- MetaSite : Models Phase I/II metabolism sites based on molecular structure .

Q. How can synergistic effects with existing therapies be explored?

- Combinatorial screening : Use Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomics : RNA-seq of treated cells to identify pathway crosstalk (e.g., apoptosis + DNA repair) .

Notes

- Methodological rigor : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding affinity) .

- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.